Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-
Brand Name: Vulcanchem
CAS No.: 78265-97-1
VCID: VC17170151
InChI: InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-18(20)17(19)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H
SMILES:
Molecular Formula: C18H30ClNO2
Molecular Weight: 327.9 g/mol

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-

CAS No.: 78265-97-1

Cat. No.: VC17170151

Molecular Formula: C18H30ClNO2

Molecular Weight: 327.9 g/mol

* For research use only. Not for human or veterinary use.

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- - 78265-97-1

Specification

CAS No. 78265-97-1
Molecular Formula C18H30ClNO2
Molecular Weight 327.9 g/mol
IUPAC Name (2-decoxy-2-oxo-1-phenylethyl)azanium;chloride
Standard InChI InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-18(20)17(19)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H
Standard InChI Key XUGRTMBNSJFIEP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- features a glycine backbone with two critical modifications:

  • Phenyl substitution: A benzene ring replaces the α-hydrogen, introducing aromaticity and steric bulk.

  • Decyl esterification: A 10-carbon alkyl chain esterifies the carboxyl group, increasing lipophilicity.
    The hydrochloride salt form improves crystallinity and aqueous solubility, critical for handling in laboratory settings .

Comparative Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
D-2-Phenylglycine C₈H₉NO₂151.16Amino, carboxylic acid
Glycine ethyl ester HCl C₄H₁₀ClNO₂154.59Ester, hydrochloride salt
Target Compound*C₁₈H₂₈ClNO₂325.87Phenyl, decyl ester, HCl

*Calculated based on structural analogs .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of phenylglycine derivatives typically involves two established methods:

Strecker Synthesis

Benzaldehyde reacts with ammonium chloride and potassium cyanide to form 2-phenylglycine nitrile, which is hydrolyzed to the amino acid . Subsequent esterification with decanol under acidic conditions yields the decyl ester, followed by HCl treatment to form the hydrochloride salt .

Reaction Scheme:
C₆H₅CHO+NH₄Cl+KCNC₆H₅CH(NH₂)CNHydrolysisC₆H₅CH(NH₂)COOH\text{C₆H₅CHO} + \text{NH₄Cl} + \text{KCN} \rightarrow \text{C₆H₅CH(NH₂)CN} \xrightarrow{\text{Hydrolysis}} \text{C₆H₅CH(NH₂)COOH}
C₆H₅CH(NH₂)COOH+C₁₀H₂₁OHH⁺C₆H₅CH(NH₂)COOC₁₀H₂₁HClHCl salt\text{C₆H₅CH(NH₂)COOH} + \text{C₁₀H₂₁OH} \xrightarrow{\text{H⁺}} \text{C₆H₅CH(NH₂)COOC₁₀H₂₁} \xrightarrow{\text{HCl}} \text{HCl salt}

Reductive Amination

Phenylglyoxylic acid undergoes reductive amination with decanol in the presence of sodium borohydride, followed by salt formation . This method offers higher stereochemical control but is less cost-effective for industrial scales .

Industrial Scalability

Large-scale production favors the Strecker synthesis due to its economic viability and high yields (>80% reported for analogous compounds) . Optimized conditions include:

  • Temperature: 60–80°C for nitrile formation.

  • Catalysts: Zinc chloride for esterification.

Chemical Reactivity and Stability

Hydrolysis Kinetics

The decyl ester bond undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, producing 2-phenylglycine and decanol :
C₆H₅CH(NH₂)COOC₁₀H₂₁+H₂OH⁺/OH⁻C₆H₅CH(NH₂)COOH+C₁₀H₂₁OH\text{C₆H₅CH(NH₂)COOC₁₀H₂₁} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{C₆H₅CH(NH₂)COOH} + \text{C₁₀H₂₁OH}
Half-life: ~12 hours at pH 7 (estimated from ethyl ester analogs) .

Oxidation Pathways

The phenyl group is susceptible to oxidation by agents like KMnO₄, forming hydroxylated or carboxylated derivatives. Such reactions are critical for synthesizing bioactive metabolites .

Biological and Pharmacological Applications

Antimicrobial Activity

While direct studies on the decyl ester are lacking, phenylglycine derivatives exhibit broad-spectrum antimicrobial effects. For example:

  • D-2-Phenylglycine is a key intermediate in β-lactam antibiotics like ampicillin, inhibiting bacterial cell wall synthesis .

  • Phenolic analogs disrupt microbial membranes via ion efflux, with minimum inhibitory concentrations (MICs) ranging from 4.15–320 µg/mL .

Hypothesized Mechanism for the Decyl Ester

The lipophilic decyl chain may enhance membrane penetration, potentiating activity against Gram-negative pathogens like E. coli (predicted MIC: 100–200 µg/mL) .

Drug Delivery and Bioavailability

Esterification improves the pharmacokinetics of amino acid derivatives by:

  • Increasing logP: The decyl chain raises the octanol-water partition coefficient, favoring oral absorption.

  • Prodrug potential: Enzymatic hydrolysis in vivo could release 2-phenylglycine, acting as a sustained-release formulation .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
D-2-Phenylglycine Lacks ester groupAntibiotic precursor
Glycine methyl ester HCl Shorter alkyl chain (C1 vs C10)Lower lipophilicity, faster hydrolysis

Uniqueness of the Decyl Ester

The decyl chain confers:

  • Enhanced membrane affinity: Critical for targeting lipid-rich bacterial membranes.

  • Prolonged half-life: Reduced hydrolysis rates compared to methyl or ethyl esters .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antibiotics: Analogous to D-2-phenylglycine’s role in cephalexin production .

  • Peptidomimetics: The phenyl and decyl groups mimic protein side chains in drug design .

Specialty Chemicals

Used in:

  • Surfactants: The amphiphilic structure aids in emulsion stabilization.

  • Chiral resolving agents: The D,L-mixture facilitates enantiomer separation .

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